2-Heptanol

Catalog No.
S560084
CAS No.
543-49-7
M.F
C7H16O
C7H16O
CH3(CH2)4CHOHCH3
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanol

CAS Number

543-49-7

Product Name

2-Heptanol

IUPAC Name

heptan-2-ol

Molecular Formula

C7H16O
C7H16O
CH3(CH2)4CHOHCH3

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3

InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N

SMILES

CCCCCC(C)O

Solubility

Solubility in water, g/100ml: 0.35
soluble in alcohol and ether; slightly soluble in wate

Synonyms

1-Methylhexanol; 2-Heptyl Alcohol; 2-Hydroxyheptane; Amyl Methyl Carbinol; DL-Heptan-2-ol; Methyl Amyl Carbinol; NSC 2220; s-Heptyl Alcohol; 2-Heptanol;

Canonical SMILES

CCCCCC(C)O

Organic Chemistry:

  • Solvent: Due to its ability to dissolve various non-polar substances and its miscibility with many organic solvents, 2-heptanol serves as a useful solvent in organic chemistry research. Source: Sigma-Aldrich:

Analytical Chemistry:

  • Chromatography: 2-heptanol's specific properties make it suitable for use in various chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), for separating and analyzing complex mixtures. Source: Merck Millipore

Environmental Science:

  • Biomarker: As a naturally occurring compound found in some plants and bacteria, 2-heptanol can be used as a biomarker in environmental studies to track specific processes or identify the presence of certain organisms. Source: National Institutes of Health, PubChem - 2-Heptanol:

Material Science:

  • Synthesis of functional materials: Researchers are exploring the potential of 2-heptanol in the synthesis of various functional materials, such as polymers and nanoparticles, due to its specific chemical properties. However, this is an ongoing area of research, and further investigation is needed to establish its full potential.

2-Heptanol, also known as heptan-2-ol, is an organic compound with the molecular formula C7H16O\text{C}_7\text{H}_{16}\text{O} and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in the heptane chain. The compound has several synonyms, including s-heptyl alcohol, methyl amyl carbinol, and 2-hydroxyheptane . Its structure can be represented as follows:

CH3 CH2 4C OH CH3\text{CH}_3-\text{ CH}_2\text{ }_4-\text{C OH }-\text{CH}_3

2-Heptanol is a colorless liquid with a characteristic odor and is soluble in water, ethanol, and ether. It is primarily used in organic synthesis and as a solvent.

The specific mechanism of action of 2-Heptanol in biological systems remains under investigation. However, its hydroxyl group can participate in hydrogen bonding, potentially influencing its interaction with other biomolecules like proteins and membranes []. Research into its role in plant metabolism is ongoing.

2-Heptanol is considered moderately toxic and a flammable liquid []. Here are some safety considerations:

  • Avoid inhalation, ingestion, and skin contact.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling.
  • Work in a well-ventilated area.
  • Flammable; keep away from heat sources and open flames.
  • Store in a cool, dry place in a tightly sealed container.
Typical of alcohols. Key reactions include:

  • Dehydration: Under acidic conditions, 2-heptanol can undergo dehydration to form heptenes:
    C7H16OC7H14+H2O\text{C}_7\text{H}_{16}\text{O}\rightarrow \text{C}_7\text{H}_{14}+\text{H}_2\text{O}
  • Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the reaction conditions. For example, oxidation with potassium permanganate can yield heptan-2-one.
  • Reduction: 2-heptanol can be reduced to form an alkane (heptane) under strong reducing conditions.

These reactions highlight its versatility in synthetic organic chemistry .

Recent studies have indicated that 2-heptanol exhibits notable biological activity. For instance, it has been shown to inhibit the growth of the fungus Botrytis cinerea, which is responsible for gray mold disease in plants. The mechanism involves compromising cell membrane integrity and increasing levels of extracellular nucleic acids in the fungus . Additionally, it has been identified as an alarm pheromone in certain stingless bees, suggesting a role in interspecies communication and defense mechanisms against predators .

There are several methods for synthesizing 2-heptanol:

  • Hydroformylation: This process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce heptanal, which can then be reduced to 2-heptanol.
  • Grignard Reaction: Another method involves reacting a Grignard reagent derived from 1-bromohexane with formaldehyde followed by hydrolysis .
  • Fermentation: Microbial fermentation processes using Saccharomyces cerevisiae have also been explored for producing 2-heptanol from sugars .

These methods provide diverse pathways for producing this compound depending on available resources and desired purity.

2-Heptanol finds applications across various industries:

  • Solvent: It is used as a solvent in paint formulations and coatings due to its ability to dissolve various organic compounds.
  • Flavoring Agent: In the food industry, it serves as a flavoring agent due to its pleasant odor.
  • Chemical Intermediate: It is utilized in the synthesis of other chemicals, including fragrances and pharmaceuticals.

Its unique properties make it valuable in both industrial and research settings.

Interaction studies involving 2-heptanol have focused on its effects on biological systems. For example, research has shown that it can interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential implications for neurochemical pathways . Furthermore, its role as an alarm pheromone suggests interactions at the behavioral level among insects, influencing their responses to environmental stimuli .

Several compounds share structural similarities with 2-heptanol. Here are some comparisons highlighting its uniqueness:

CompoundFormulaUnique Features
1-HeptanolC7H16OPrimary alcohol; different reactivity profile
3-HeptanolC7H16OSecondary alcohol but with different positional isomerism
2-OctanolC8H18OLonger carbon chain; used as a solvent
3-PentanolC5H12OShorter chain; different applications in flavoring

While all these compounds are aliphatic alcohols, 2-heptanol's secondary structure allows for distinct chemical reactivity and biological interactions that differentiate it from its analogs.

The study of 2-heptanol began in the early 20th century with its synthesis via Grignard reagents. One of the earliest documented methods involved reacting n-amylmagnesium bromide with acetaldehyde, yielding 2-heptanol through nucleophilic addition. By the 1930s, sodium-mediated reduction of methyl n-amyl ketone in alcoholic solutions became a standard laboratory procedure. Industrial production expanded significantly in 2019 with the commissioning of the world’s first co-production plant for 2-propyl-1-heptanol and butanol in China, which utilized rhodium-catalyzed low-pressure carbonyl synthesis. This milestone highlighted the compound’s scalability and economic potential.

Enantiomeric Forms: (S)-(+)-2-Heptanol and (R)-(-)-2-Heptanol

2-Heptanol exists as two enantiomers due to the chiral center at the second carbon atom. The (S)-(+)-2-heptanol and (R)-(-)-2-heptanol enantiomers are non-superimposable mirror images, differing in their spatial arrangement around the hydroxyl-bearing carbon. Structurally, the (S)-enantiomer has a hydroxyl group in the counterclockwise configuration (sinister), while the (R)-enantiomer adopts a clockwise (rectus) orientation [1] [4].

Physicochemical properties such as boiling points and optical rotations distinguish the enantiomers. For instance, (R)-(-)-2-heptanol has a boiling point of 74–75°C at 23 mmHg and a density of 0.818 g/mL at 25°C [5]. The (S)-enantiomer shares similar bulk properties but exhibits a specific optical rotation of +9.4° (neat), contrasting with the (R)-form’s -9.4° [4]. These subtle differences impact their chromatographic behavior and biological interactions.

Property(S)-(+)-2-Heptanol(R)-(-)-2-Heptanol
CAS Registry Number6033-23-4 [1]6033-24-5 [5]
Optical Rotation (α)+9.4° (neat) [4]-9.4° (neat) [5]
Boiling Point74–75°C (23 mmHg) [5]74–75°C (23 mmHg) [5]

Analytical Methods for Chirality Evaluation

Multidimensional Gas Chromatography Approaches

Multidimensional gas chromatography (MDGC) is pivotal for resolving 2-heptanol enantiomers in complex matrices. Enantio-MDGC combines chiral stationary phases with heart-cutting or comprehensive techniques to achieve high resolution. For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin columns separate 2-heptanol esters in passion fruit extracts, achieving enantiomeric excess (ee) values >98% for (R)-enantiomers [9]. This method’s robustness is evident in analyzing polychlorinated biphenyls and amino acids, where peak co-elution risks are mitigated through orthogonal separation mechanisms [7].

NMR Spectroscopy in Configuration Determination

NMR spectroscopy complements chromatographic methods by elucidating absolute configurations. The Mosher ester method involves derivatizing 2-heptanol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. Comparative analysis of Δδ values (δS – δR) in proton NMR spectra reveals the parent alcohol’s configuration. For instance, (S)-2-heptanol Mosher esters exhibit upfield shifts for protons proximal to the hydroxyl group, enabling unambiguous assignment [8].

Enantiomeric Ratios in Natural Sources

Natural sources exhibit marked enantiomeric preferences for 2-heptanol. In purple passion fruit (Passiflora edulis Sims), 2-heptanol esters occur predominantly as (R)-enantiomers (ee >95%), while free 2-heptanol in yellow passion fruit (Passiflora edulis f. flavicarpa) shows an (S)-configuration [9]. This divergence suggests enzymatic stereoselectivity during biosynthesis, potentially influenced by species-specific lipases or esterases.

Table 2. Enantiomeric Ratios of 2-Heptanol Derivatives in Passion Fruits

CompoundPurple Passion Fruit (ee)Yellow Passion Fruit (ee)
2-Heptanol Acetate98% (R)75% (R)
Free 2-Heptanol85% (R)62% (S)

Significance of Stereochemistry in Biological Activities

Stereochemistry profoundly influences 2-heptanol’s biological interactions. The (R)-enantiomer serves as a chiral resolving agent in synthesizing 1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzdiazepine, a potent vasopressin V₂ receptor agonist. This compound’s efficacy in regulating plasma osmolality and blood pressure hinges on stereochemical precision, as the (S)-enantiomer exhibits negligible receptor binding [2].

Enzymatic resolution studies further highlight stereochemical specificity. Candida rugosa lipase (CRL) typically follows the Kazlauskas rule, favoring (R)-enantiomers in secondary alcohols. However, CRL exhibits anomalous (S)-selectivity (E=58) toward 4-(tert-butoxycarbonylamino)butan-2-ol, a structural analog of 2-heptanol. Molecular modeling attributes this inversion to hydrogen bonding between Ser450 and the carbamate group, stabilizing the (S)-transition state [3].

Presence in Banana Fruit

The occurrence of 2-heptanol in banana fruit represents one of the most extensively studied examples of this compound in plant systems. Research conducted by Fröhlich et al. demonstrated the presence of both enantiomers of 2-heptanol in banana fruit pulp using advanced analytical techniques [1]. Through multidimensional gas chromatography employing both achiral and chiral stationary phases, the investigators determined that the enantiomeric distribution of 2-heptanol in banana fruit consists of 39% of the (R)-(-)-enantiomer and 61% of the (S)-(+)-enantiomer [1].

Comprehensive volatile profiling studies by Zhu et al. identified 2-heptanol as a constituent of the complex volatile bouquet in two banana cultivars: Brazilian and Fenjiao [2]. The compound was detected during different ripening stages, with its concentration and relative abundance varying significantly throughout fruit development [2]. In Brazilian banana fruit, 2-heptanol was present during the full-ripening stage, contributing to the characteristic aroma profile alongside other volatile compounds such as isoamyl acetate and butanoic acid esters [2].

The presence of 2-heptanol in banana fruit extends beyond single cultivars, as demonstrated by studies examining multiple banana varieties [3]. Research investigating the influence of different banana cultivars on volatile compound development during ripening confirmed that 2-heptanol was detected in all samples, including both pulp and whole fruit preparations of different cultivars [3]. This widespread occurrence suggests that 2-heptanol biosynthesis represents a fundamental metabolic pathway conserved across banana species.

Other Botanical Sources

The distribution of 2-heptanol extends well beyond banana fruit to encompass a diverse array of plant species, particularly those in the Zingiberaceae family. In turmeric species, specifically Curcuma angustifolia and Curcuma zedoaria, 2-heptanol has been identified as a chemical constituent of rhizome essential oils [4] [5]. These essential oils demonstrate significant antimicrobial and antioxidant activities, with 2-heptanol contributing to the overall bioactive profile [4] [5].

Analysis of Curcuma longa, the common turmeric species, revealed the presence of 2-heptanol in trace amounts representing less than 0.05% of the total essential oil composition [6]. Despite its low concentration, the compound contributes to the complex chemical profile that underlies turmeric's diverse biological activities [6].

Aframomum melegueta, commonly known as grains of paradise or alligator pepper, represents another significant source of 2-heptanol in the Zingiberaceae family [7]. Research conducted on this African spice identified (S)-2-heptanol and (S)-2-heptyl acetate as active components responsible for the plant's repellent activity [7]. This finding highlights the ecological significance of 2-heptanol and its derivatives in plant defense mechanisms.

Ginger (Zingiber officinale) contains 2-heptanol in a unique glycosidic form, where the compound exists as β-glucopyranoside conjugates [8]. These glycosidic forms serve as aroma precursors that can be released through enzymatic hydrolysis by endogenous glycosidases present in fresh ginger tissue [8]. The identification of 2-heptanol β-glucoside represents the first documented occurrence of this specific glycosidic form in ginger rhizomes [8].

Beyond the Zingiberaceae family, 2-heptanol has been reported in tea (Camellia sinensis) and rooibos (Aspalathus linearis) as natural metabolites [9] [10]. The compound has also been detected in corn (Zea mays) and Korean raspberry (Rubus coreanus) fruit, demonstrating its widespread occurrence across diverse plant families [9] [11].

Microbial Production

2-Heptanol as a Volatile Organic Compound (VOC)

Microbial production of 2-heptanol as a volatile organic compound represents a significant aspect of its biosynthesis, particularly in the context of ecological interactions and biocontrol applications. Research on honey bee-associated bacterial species has revealed that several microorganisms produce 2-heptanol as part of their volatile metabolite profiles [12]. Studies by Sorbara et al. identified three bacterial strains capable of producing this compound: Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei [12].

These honey bee-associated bacteria produce 2-heptanol in concentrations ranging from 1.5 to 2.6 ng/mL in culture filtrates [12]. The production of this volatile compound is strain-specific, suggesting that the biosynthetic capacity for 2-heptanol represents an evolved trait that may confer ecological advantages in the hive environment [12]. The compound demonstrates anesthetic properties against Varroa destructor, a parasitic mite that poses significant threats to honey bee colonies [12].

Bacillus subtilis ZD01 represents another notable example of microbial 2-heptanol production, where 6-methyl-2-heptanone (a closely related methylketone) accounts for 22.27% of the total volatile organic compounds produced by this strain [13]. This substantial production demonstrates the significant biosynthetic capacity of certain bacterial species for methylketone compounds [13]. The volatile compounds produced by this strain exhibit strong antifungal activity against Alternaria solani, highlighting the ecological role of these metabolites in microbial competition and plant protection [13].

Biosynthetic Pathways in Microorganisms

The biosynthetic pathways leading to 2-heptanol production in microorganisms involve complex enzymatic systems that have evolved to utilize fatty acid metabolism intermediates. Research on Bacillus nematocida B16 has provided crucial insights into the molecular mechanisms underlying methylketone biosynthesis in bacteria [14] [15] [16]. This pathogenic bacterium produces 2-heptanone, which can be subsequently reduced to 2-heptanol, as part of its strategy to attract nematode hosts [14] [15] [16].

The biosynthetic pathway in B. nematocida involves a novel methylketone synthase gene designated yneP, which exhibits thioesterase activity [16]. This enzyme catalyzes the hydrolysis of β-ketoacyl-ACP intermediates from fatty acid biosynthesis, generating β-ketoacids that undergo spontaneous decarboxylation to produce methylketones [16]. The pathway represents a deviation from the classical fatty acid biosynthetic route, where intermediates are diverted toward secondary metabolite production [16].

Comparative analysis between Bacillus nematocida B16 and the non-pathogenic Bacillus subtilis 168 revealed interesting evolutionary adaptations in methylketone biosynthesis [16]. While both species possess homologous methylketone synthase genes, B. subtilis converts 2-heptanone to 6-methyl-2-heptanone through methylation, effectively masking the production of the attractant compound [16]. This finding provides evidence for co-evolutionary processes where pathogenic and non-pathogenic bacteria have developed different metabolic strategies for handling methylketone intermediates [16].

The biosynthetic pathway also involves enhancement of de novo fatty acid synthesis during 2-heptanone production, indicating that the pathway requires increased flux through fatty acid biosynthetic intermediates [16]. This metabolic reorganization suggests that methylketone production represents a significant metabolic commitment that must be tightly regulated to balance primary and secondary metabolism [16].

Metabolic Fate in Biological Systems

The metabolic fate of 2-heptanol in biological systems involves diverse biochemical transformations that reflect the compound's integration into cellular metabolism. Studies on mammalian systems have provided insights into the biotransformation pathways of 2-heptanol and related compounds. Research involving rats exposed to n-heptane revealed that 2-heptanol serves as one of the major biotransformation products, alongside 3-heptanol and various ketone derivatives [17].

In rat liver metabolism, 2-heptanone (the oxidized form of 2-heptanol) undergoes extensive metabolic processing that includes both anabolic and catabolic transformations [18]. Radiotracer studies using [2-14C]-2-heptanone demonstrated that the compound is metabolized to carbon dioxide, acetate, and various other metabolites [18]. Significantly, radioactivity was incorporated into liver proteins and DNA, indicating that breakdown products of 2-heptanol metabolism can be reutilized for biosynthetic processes [18].

The metabolic processing of 2-heptanol involves multiple enzymatic systems, including alcohol dehydrogenases, aldehyde dehydrogenases, and various oxidative enzymes. The compound can undergo β-oxidation-like processes, where it is sequentially oxidized and degraded through pathways similar to fatty acid catabolism [19]. This metabolic versatility allows organisms to either utilize 2-heptanol as an energy source or incorporate its carbon skeleton into biosynthetic pathways [19].

In plant systems, the metabolic fate of 2-heptanol includes conjugation reactions that enhance water solubility and facilitate cellular transport [8]. The formation of β-glucoside conjugates in ginger represents a storage and transport mechanism that allows plants to maintain reservoirs of volatile compounds that can be released upon demand [8]. These glycosidic conjugates serve as aroma precursors that contribute to the complex volatile profiles of plant tissues [8].

Evolutionary Perspectives on 2-Heptanol Biosynthesis

The evolutionary development of 2-heptanol biosynthetic pathways provides insights into the adaptive significance of secondary metabolite production in diverse organisms. The presence of methylketone synthase genes across evolutionarily distant taxa, including plants and bacteria, suggests either convergent evolution or ancient gene transfer events [20] [16]. Research on wild tomato species (Solanum habrochaites) identified methylketone synthase genes that utilize fatty acid biosynthetic intermediates to produce methylketones, representing a pathway distinct from bacterial systems [20].

The evolutionary relationship between pathogenic and non-pathogenic bacteria provides a compelling example of metabolic evolution under selective pressure [16]. The co-evolution paradigm observed between Bacillus nematocida and Bacillus subtilis demonstrates how closely related species can develop different strategies for handling the same biosynthetic intermediates [16]. In B. nematocida, the methylketone synthase pathway produces host attractants, while B. subtilis has evolved methylation systems that modify these compounds to avoid unwanted attraction of parasitic organisms [16].

Phylogenetic analysis of methylketone synthase homologs reveals their distribution across multiple bacterial genera, including Bacillus, Gilliamella, Acetobacteraceae, Bartonella, and Lactobacillaceae [12]. This widespread distribution suggests that methylketone biosynthesis represents an ancient metabolic capability that has been maintained and diversified across bacterial lineages [12]. The clustering of these sequences into distinct similarity groups indicates multiple evolutionary origins or extensive divergence of methylketone synthase functions [12].

The evolutionary pressure for 2-heptanol biosynthesis likely stems from its multifunctional roles in ecological interactions, including antimicrobial activity, signaling functions, and chemical defense [21] [22]. The compound's effectiveness as both an attractant and repellent, depending on the specific ecological context, demonstrates the adaptive value of maintaining biosynthetic capabilities for this versatile secondary metabolite [22] [23].

Ecological Significance in Plant-Microbe-Insect Interactions

The ecological significance of 2-heptanol extends across multiple trophic levels, influencing complex interactions between plants, microorganisms, and insects. Research on virus-plant-insect interactions has revealed sophisticated mechanisms by which 2-heptanol mediates ecological relationships [22] [23]. In rice plants infected with rice dwarf virus (RDV), 2-heptanol production is significantly induced, creating a chemical signal that influences the behavior of green rice leafhoppers (Nephotettix species) [22] [23].

The compound exhibits differential effects on viruliferous and non-viruliferous insect vectors, demonstrating the specificity of these chemical communication systems [22] [23]. While 2-heptanol repels viruliferous green rice leafhoppers from settling on RDV-infected plants, it shows no significant effect on non-viruliferous individuals [22]. This selective activity promotes virus transmission by encouraging viruliferous insects to move to healthy plants while facilitating virus acquisition by non-viruliferous vectors [23].

In plant defense systems, 2-heptanol functions as a broad-spectrum antimicrobial agent that contributes to constitutive and induced resistance mechanisms [21] [24]. Studies on tomato plants infected with Botrytis cinerea revealed that 2-heptanol treatment effectively suppresses fungal growth both in vitro and in vivo [21] [24]. The compound operates through multiple mechanisms, including membrane disruption, enhanced amino acid metabolism, and interference with nutrient transport systems [21] [24].

The role of 2-heptanol in plant-microbe communication extends to beneficial interactions with plant growth-promoting rhizobacteria (PGPR) [25]. Certain plants respond to 2-heptanol and other volatile organic compounds produced by PGPR strains, including 2-endecanone and pentadecane [25]. These compounds trigger specific changes in plant transcriptomes and enhance plant defense capabilities [25].

Biocontrol applications demonstrate the practical significance of 2-heptanol in agricultural systems [26]. Bacillus subtilis N-18, which produces 2-heptanol along with acetoin, reduces the incidence of Fusarium crown and root rot in tomato plants by 35% [26]. The volatile compounds work synergistically to create an antimicrobial environment that suppresses pathogen development while promoting plant health [26].

The compound also exhibits significant repellent activity against storage pests, including Tribolium castaneum and Rhyzopertha dominica [11]. This property makes 2-heptanol valuable for integrated pest management strategies that rely on chemical ecology approaches rather than synthetic pesticides [11]. The repellent activity demonstrates the compound's role in plant chemical defense systems that have evolved to deter herbivorous insects [11].

Antifeedant activity represents another crucial ecological function of 2-heptanol, as demonstrated in studies involving banana slugs and Himalayan blackberry [27]. The compound shows significant antifeedant activity against Ariolimax columbianus, suggesting its role in deterring molluscan herbivores [27]. This finding expands the known ecological functions of 2-heptanol beyond insect interactions to include protection against other herbivorous organisms [27].

Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID.
colourless liquid with a fresh lemon-like, grass-herbaceous odou

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 g/mol

Monoisotopic Mass

116.120115130 g/mol

Boiling Point

158-160 °C

Flash Point

160 °F (NFPA, 2010)
71 °C c.c.

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 4

Density

Relative density (water = 1): 0.82
0.817-0.819 (20°)

LogP

2.31 (LogP)
2.31

UNII

E12FIG07JK

GHS Hazard Statements

Aggregated GHS information provided by 1816 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1816 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1814 of 1816 companies with hazard statement code(s):;
H226 (98.35%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (99.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.23 [mmHg]
Vapor pressure, kPa at 20 °C: 0.133

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

543-49-7
52390-72-4

Wikipedia

2-Heptanol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Heptanol: ACTIVE

Dates

Last modified: 08-15-2023

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